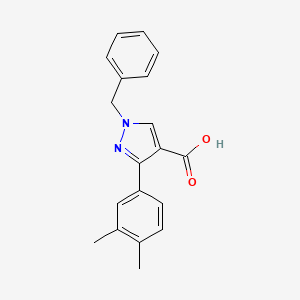

1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Descripción

1-Benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 956756-38-0) is a pyrazole-based small molecule scaffold with a molecular weight of 338.4 g/mol (C₁₉H₁₈N₂O₄) . Its structure features a benzyl group at the N1 position, a 3,4-dimethylphenyl substituent at the C3 position, and a carboxylic acid moiety at the C4 position of the pyrazole ring. This compound is marketed as a versatile building block for pharmaceutical and materials research, with applications in ligand design and drug discovery .

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-3-(3,4-dimethylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-8-9-16(10-14(13)2)18-17(19(22)23)12-21(20-18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSJENDVBDXIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester, leading to the formation of the pyrazole core.

Substitution Reactions:

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Solvent selection and purification steps, including recrystallization and chromatography, are crucial for obtaining the final product in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may exhibit:

- Antitumor Activity : Similar compounds have shown inhibitory effects against various cancer cell lines by targeting key signaling pathways such as BRAF(V600E) and EGFR. This suggests that this compound could be a candidate for further development in cancer therapy .

- Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This property could make the compound useful in treating inflammatory diseases .

- Antimicrobial Properties : Research indicates that pyrazole derivatives may have antibacterial and antifungal activities, which are particularly relevant in the context of rising antibiotic resistance .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the creation of more complex molecules. This makes it essential in developing new materials and chemicals with specific properties .

Case Study 1: Antitumor Activity

A study evaluated the efficacy of pyrazole derivatives, including 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, against human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as an antitumor agent. The study highlighted the importance of specific substituents on the pyrazole ring in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that these compounds could effectively inhibit COX enzymes. The study provided insights into the structure-activity relationship (SAR), showing that modifications to the benzyl group could enhance inhibitory potency .

Mecanismo De Acción

The mechanism of action of 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.

Chemical Reactivity: The presence of the carboxylic acid group allows it to participate in hydrogen bonding and ionic interactions, influencing its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Table 1: Structural Features of Pyrazole-4-Carboxylic Acid Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethylphenyl group in the target compound provides electron-donating methyl substituents, enhancing aromatic stability and hydrophobic interactions compared to electron-withdrawing groups (e.g., nitro in 4b or chloro in ).

- N1 Substituents : Replacing benzyl (target compound) with benzoyl (e.g., ) introduces a ketone group, altering polarity and hydrogen-bonding capacity.

Key Observations :

- Electron-Donating Groups Enhance Bioactivity : The methoxy-substituted derivative (4c) showed superior antioxidant activity due to increased aromatic electron density, a trend likely applicable to the 3,4-dimethylphenyl group in the target compound .

- Carboxylic Acid Role : The carboxylic acid at C4 is critical for solubility and target binding, as seen in antimicrobial analogs .

Key Observations :

- Synthetic Flexibility : Pyrazole-4-carboxylic acids are typically synthesized via cyclization reactions (e.g., Vilsmeier-Haack), with substituents introduced via substituted hydrazines or ketones .

- Solubility Trends : Benzyl and methyl groups in the target compound likely reduce aqueous solubility compared to pyridine-containing analogs .

Actividad Biológica

1-Benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 956199-09-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activities, including antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H18N2O2

- Molecular Weight : 306.36 g/mol

- CAS Number : 956199-09-0

Antiproliferative Effects

Research indicates that derivatives of pyrazole compounds, including 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, exhibit significant antiproliferative activity against various cancer cell lines. Notably, studies have shown that these compounds can reduce mTORC1 activity and enhance autophagy in cancer cells, suggesting a dual mechanism of action that may inhibit tumor growth effectively.

Key Findings :

- Cell Lines Tested : MIA PaCa-2 (pancreatic cancer) cells demonstrated submicromolar antiproliferative activity when treated with specific pyrazole derivatives .

- Mechanism of Action : The compound disrupts autophagic flux by inhibiting mTORC1 under both basal and nutrient-replete conditions, which is crucial for cancer cell survival .

Autophagy Modulation

Autophagy plays a critical role in cellular homeostasis and cancer progression. The compound has been identified as a potential modulator of autophagy:

- Increased Basal Autophagy : Treatment with the compound led to increased levels of autophagy markers under normal conditions.

- Impaired Autophagic Flux : Under starvation conditions, the compound interfered with the reactivation of mTORC1, leading to the accumulation of autophagic markers like LC3-II .

Case Studies

- Structure–Activity Relationship (SAR) Studies :

- Antimicrobial and Antiparasitic Activities :

Comparative Analysis of Biological Activities

Q & A

Q. What are the common synthetic routes for 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation of precursors like substituted hydrazines and β-keto esters. For example, a related pyrazole-4-carboxylic acid derivative was prepared by reacting ethyl acetoacetate with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis under basic conditions to yield the carboxylic acid . Modifications to this route include varying substituents (e.g., benzyl or aryl groups) to tailor reactivity .

Q. How is the structure of this compound characterized experimentally?

Structural elucidation involves:

- NMR/IR Spectroscopy : Proton environments (e.g., aromatic protons, methyl groups) and functional groups (C=O, N-H) are identified via H/C NMR and IR peaks .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the key considerations for solubility and stability during experiments?

Solubility is solvent-dependent; polar aprotic solvents (e.g., DMF, DMSO) are often used. Stability assessments include monitoring decomposition under heat or light and avoiding strong oxidizers. Storage recommendations: -20°C for long-term stability .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Key parameters include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency in multi-step syntheses .

- Reaction Solvents : Polar solvents (e.g., DMF) improve intermediate solubility, while toluene or THF may reduce side reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize byproducts during cyclocondensation .

Q. How to resolve contradictions in spectral data during characterization?

Discrepancies between experimental and theoretical spectra (e.g., NMR chemical shifts) can arise from dynamic effects (e.g., tautomerism). Density Functional Theory (DFT) calculations (B3LYP/6-31G(d) basis set) predict electronic environments and validate experimental assignments . For example, used DFT to reconcile IR vibrational modes with observed spectral peaks.

Q. What computational methods predict the compound’s reactivity and bioactivity?

- DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) to guide derivatization for improved binding .

- ADMET Modeling : Assess pharmacokinetic properties (e.g., bioavailability) early in drug discovery pipelines .

Q. How to design derivatives for enhanced biological activity?

Structure-Activity Relationship (SAR) studies focus on:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF) on the benzyl ring improve metabolic stability, while methyl groups enhance lipophilicity .

- Heterocyclic Hybridization : Incorporating triazole or imidazole moieties (via click chemistry) increases target selectivity .

Q. What strategies address low reproducibility in multi-step syntheses?

- Intermediate Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) isolates high-purity intermediates .

- Reaction Monitoring : TLC or HPLC tracks reaction progress to optimize stepwise yields .

- Scale-Up Adjustments : Solvent volume ratios and stirring efficiency are critical for maintaining yields in larger batches .

Methodological Considerations

Q. How to validate synthetic intermediates?

Use orthogonal techniques:

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and respirators mitigate exposure to irritants .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid) .

- Waste Disposal : Neutralize acidic/basic residues before disposal .

Data Contradiction Analysis

Discrepancies in published synthesis methods (e.g., varying catalysts or solvents) often arise from substituent-specific steric or electronic effects. For instance, bulky 3,4-dimethylphenyl groups may necessitate higher reaction temperatures compared to simpler aryl substituents . Researchers should systematically test conditions using Design of Experiments (DoE) frameworks to identify optimal parameters for their target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.